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Abstract

Protein kinase affinity probe 1 is a valuable tool in chemical proteomics for the enrichment
and identification of protein kinases from complex biological samples. This guide provides a
comprehensive overview of this probe, including its chemical properties, mechanism of action,
and detailed protocols for its application in kinase profiling experiments. Furthermore, it
explores the key signaling pathways that can be investigated using this probe and presents
guantitative data on the binding affinities of its parent compound, Purvalanol B.

Introduction

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is implicated in
numerous diseases, making them a major class of drug targets. The study of the kinome, the
complete set of protein kinases in an organism, requires robust methods for their isolation and
characterization. Affinity-based chemical proteomics has emerged as a powerful strategy for
this purpose.

Protein kinase affinity probe 1 is a non-covalent, ATP-competitive chemoproteomic probe
designed for the broad-spectrum enrichment of protein kinases. It is a derivative of the potent
and selective cyclin-dependent kinase (CDK) inhibitor, Purvalanol B, that has been modified for
immobilization on a solid support, typically Sepharose beads.[1] This immobilization allows for
its use in "kinobead" pull-down experiments to capture and subsequently identify kinases from
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cell or tissue lysates using mass spectrometry. The purine scaffold of Purvalanol B mimics the
adenine ring of ATP, enabling it to bind to the ATP-binding pocket of a wide range of kinases.

Chemical Properties and Structure

Protein kinase affinity probe 1 is a modified version of Purvalanol B. The modification
involves the introduction of a linker to allow for covalent attachment to a solid support.

e Core Scaffold: Purvalanol B

o Chemical Name of Core Scaffold: (2R)-2-[[6-[(3-Chloro-4-carboxyphenyl)amino]-9-(1-
methylethyl)-9H-purin-2-ylJamino]-3-methyl-1-butanol

e CAS Number of Probe 1: 2098621-90-8
e Molecular Formula of Probe 1: C26H39CIN8O2
» Molecular Weight of Probe 1: 531.09 g/mol

The chemical structure of the modified Purvalanol B used for immobilization is presented
below. The modification provides a primary amine for coupling to NHS-activated Sepharose
beads.

(R)-4-((2-((1-((tert-Butyldimethylsilyl)oxy)-3-methylbutan-2-yl)amino)-9-isopropyl-9H-purin-6-
yl)amino)-2-chlorobenzoic Acid [O-TBDMS Purvalanol B] is a common intermediate for the
synthesis of the final probe.

Quantitative Data: Kinase Binding Profile

While comprehensive quantitative screening data (e.g., IC50 or Kd values) for the immobilized
"Protein kinase affinity probe 1" against a large kinase panel is not readily available in the
public domain, the binding profile of its parent compound, Purvalanol B, provides a strong
indication of the probe's likely targets. Purvalanol B is a potent inhibitor of cyclin-dependent
kinases (CDKSs) and also interacts with other kinases, notably in the MAPK/ERK pathway.[2][3]

Table 1: IC50 Values for Purvalanol B against a Selection of Protein Kinases[4]
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Kinase Target IC50 (nM)
cdc2-cyclin B 6
CDK2-cyclin A 6
CDK2-cyclin E 9
CDK5-p35 6

Other Protein Kinases >1000

Table 2: Kinases Identified in Pull-down Experiments using Purvalanol B-based Affinity
Matrices[2][3]

CelllTissue Source Identified Kinases
Brain Extract ERK1, ERK2, CDK5
Various Mammalian Cell Lines CDK1, p42/p44 MAPK

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, immobilization, and
application of Protein kinase affinity probe 1 in chemoproteomic experiments.

Synthesis and Immobilization of Protein Kinase Affinity
Probe 1 on Sepharose Beads

This protocol is adapted from methodologies described for the preparation of Purvalanol B
beads.[5]

Materials:

e (R)-4-((2-((1-((tert-Butyldimethylsilyl)oxy)-3-methylbutan-2-yl)amino)-9-isopropyl-9H-purin-6-
yl)amino)-2-chlorobenzoic Acid (modified Purvalanol B)

e N-Hydroxysuccinimide (NHS)
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» N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
e EAH Sepharose™ 4B beads

o Dimethyl sulfoxide (DMSO)

e 1M HCI

e 0.5M NaCl

» Ethanolamine

e Phosphate Buffered Saline (PBS)

Procedure:

e Bead Washing:

o Wash four aliquots of EAH Sepharose™ 4B bead suspension (500 pL, 20% ethanol) with
1AM HCI (3 x 1 mL).

o Wash with 0.5M NaCl (1 x 1 mL).
o Wash with aqueous DMSO (30% 1 x 1 mL, then 60% 1 x 1 mL).
e Coupling Reaction:

o Dissolve the modified Purvalanol B (e.g., 4.75 mg, 11 pmol) in DMSO (250 pL) and add to
each aliquot of washed beads.

o Add EDC (e.g., 10.5 mg, 55 pmol) to each aliquot.

o Place the suspension on a roller for 16 hours at room temperature.
e Bead Washing and Storage:

o Centrifuge the beads to pellet and remove the supernatant.

o Wash the beads with aqueous DMSO (65% 1 x 1 mL, then 30% 1 x 1 mL).
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o Store the beads at 4°C.

e Pre-use Washing:

o Before use, wash the beads with PBS (3 x 1 mL) and resuspend to the original
concentration.

Kinase Enrichment from Cell Lysate using Protein
Kinase Affinity Probe 1 Beads (Kinobeads Pull-down)

This protocol outlines the general procedure for enriching kinases from a cell lysate.

Materials:

Protein kinase affinity probe 1-coupled Sepharose beads

Cell lysate (prepared in a suitable lysis buffer, e.g., RIPA buffer with protease and
phosphatase inhibitors)

Wash buffer (e.g., lysis buffer without detergents)

Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

e Lysate Preparation:

o Prepare cell lysate and determine the protein concentration.

e Bead Incubation:

o Incubate a desired amount of cell lysate (e.g., 1-5 mg of total protein) with an appropriate
volume of Protein kinase affinity probe 1 beads (e.g., 50 pyL of a 50% slurry) for 1-2
hours at 4°C with gentle rotation.

e Washing:

o Pellet the beads by centrifugation and discard the supernatant.
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o Wash the beads extensively with wash buffer (e.g., 3-5 times with 1 mL of buffer) to
remove non-specifically bound proteins.

o Elution:

o Elute the bound proteins by adding elution buffer (e.g., 2x SDS-PAGE sample buffer) and
heating at 95°C for 5-10 minutes.

o Downstream Analysis:

o The eluted proteins are now ready for analysis by SDS-PAGE, followed by in-gel digestion
and identification by mass spectrometry (LC-MS/MS).

Mass Spectrometry Analysis and Data Interpretation

Procedure:
« In-gel Digestion:

o Excise the protein bands of interest from the SDS-PAGE gel.

o Destain, reduce, alkylate, and digest the proteins with trypsin overnight.
e LC-MS/MS Analysis:

o Extract the tryptic peptides and analyze them by nano-liquid chromatography coupled to
tandem mass spectrometry (nanoLC-MS/MS).

o Data Analysis:

o Search the acquired MS/MS spectra against a protein database (e.g., Swiss-Prot) using a
search engine (e.g., Mascot, Sequest) to identify the proteins.

o ldentified kinases are considered potential targets of the affinity probe.

Signaling Pathways and Logical Relationships

Protein kinase affinity probe 1, based on the Purvalanol B scaffold, is expected to primarily
interact with kinases involved in cell cycle regulation (CDKs) and the MAPK/ERK signaling
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pathway.

Cyclin-Dependent Kinase (CDK) Signaling Pathway

Purvalanol B is a potent inhibitor of CDKs, which are key regulators of the cell cycle. The probe
can be used to pull down and identify active CDKs and their associated proteins in different
phases of the cell cycle.
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CDK Signaling Pathway and Purvalanol B Inhibition

MAPKI/ERK Signaling Pathway

Studies have shown that Purvalanol B has off-target effects on the MAPK/ERK pathway, which
is crucial for cell proliferation, differentiation, and survival. The affinity probe can be utilized to
identify kinases within this cascade that are directly or indirectly captured.
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MAPK/ERK Signaling Pathway and Off-target Inhibition

Experimental Workflow for Kinase Profiling
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The overall workflow for using Protein kinase affinity probe 1 to identify kinase targets from a
biological sample is a multi-step process involving affinity purification followed by mass
spectrometry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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